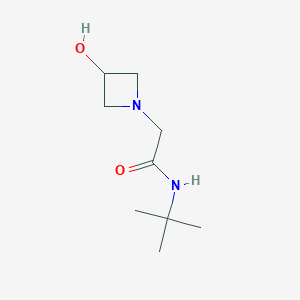
5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole (DFO) is a novel compound with a wide range of applications in scientific research. It is a fluorinated pyrrolidine derivative that displays a unique combination of properties, making it a valuable tool for a variety of experiments. DFO has been used to study the structure and function of proteins, enzymes, and other molecules in various biochemical and physiological contexts. In addition, it has been used to investigate the mechanisms of action of various drugs and to develop new drugs.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed their potential as apoptosis inducers and anticancer agents. These compounds, including derivatives close to the mentioned structure, have shown good activity against breast and colorectal cancer cell lines, with the mechanism of action involving cell cycle arrest and apoptosis induction. Molecular targets identified include TIP47, an IGF II receptor binding protein, underscoring their therapeutic potential in cancer treatment (Zhang et al., 2005).
Antimicrobial Activities
New derivatives containing piperidine or pyrrolidine ring showed strong antimicrobial activity, highlighting the antimicrobial potential of 1,2,4-oxadiazole derivatives. These studies suggest that structural modifications in the 1,2,4-oxadiazole scaffold can lead to compounds with potent antimicrobial effects, which could be leveraged for developing new antimicrobial agents (Krolenko et al., 2016).
Synthesis and Biological Activity Prediction
The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their predicted biological activities showcase the versatility of the 1,2,4-oxadiazole ring in generating bioactive molecules. This work presents a methodological advancement in synthesizing such compounds and predicting their potential biological activities, thereby aiding in the discovery of new therapeutic agents (Kharchenko et al., 2008).
OLED Material Development
The development of electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs) using oxadiazole derivatives demonstrates the application of these compounds in material science. These materials have shown to improve the efficiency and performance of OLEDs, underscoring the potential of 1,2,4-oxadiazole derivatives in electronics and photonics (Shih et al., 2015).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and their antitumor activity investigated. These studies have led to compounds with promising antitumor activity, highlighting the potential of these derivatives in developing new anticancer therapies (Maftei et al., 2016).
Eigenschaften
IUPAC Name |
5-(4,4-difluoropyrrolidin-2-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c1-5(2)7-13-8(15-14-7)6-3-9(10,11)4-12-6/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKUGCKCFVXENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)



![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)